molecular formula C9H10O3 B3054915 3,5-Dimethylsalicylic acid CAS No. 6245-04-1

3,5-Dimethylsalicylic acid

Cat. No.: B3054915
CAS No.: 6245-04-1
M. Wt: 166.17 g/mol
InChI Key: MCFGYHKPYCQXJH-UHFFFAOYSA-N
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Description

3,5-Dimethylsalicylic acid (CAS: 499-06-9), also known as mesitylenic acid, is a substituted derivative of salicylic acid with methyl groups at the 3 and 5 positions of the aromatic ring. Its molecular formula is C₉H₁₀O₂, with a molecular weight of 150.17 g/mol . The compound is notable for its enhanced chelation properties toward metal ions like Al(III), attributed to the electron-donating effects of the methyl groups, which stabilize coordination complexes . Thermochemical data report a gas-phase enthalpy of formation (ΔfH°gas) of -364.5 ± 1.7 kJ/mol, indicating moderate stability .

Properties

IUPAC Name

2-hydroxy-3,5-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFGYHKPYCQXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211490
Record name 3,5-Dimethylsalicylic acid
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Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6245-04-1
Record name 3,5-Dimethylsalicylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylsalicylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylsalicylic acid
Source EPA DSSTox
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Record name 3,5-dimethylsalicylic acid
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Biological Activity

3,5-Dimethylsalicylic acid (3,5-DMSA) is a derivative of salicylic acid, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Chemical Formula : C₉H₁₀O₃
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 99-04-7

1. Anti-inflammatory Effects

Research indicates that 3,5-DMSA exhibits significant anti-inflammatory properties. It has been shown to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway, which plays a critical role in the inflammatory response. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models.

Table 1: Inhibition of Pro-inflammatory Cytokines by 3,5-DMSA

CytokineConcentration (µM)Inhibition (%)
TNF-α1045
IL-61050
IL-1β1040

The data suggest that the compound may serve as a therapeutic agent in treating inflammatory diseases by modulating cytokine production and NF-κB activity .

2. Antioxidant Activity

3,5-DMSA has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Case Study: Antioxidant Efficacy

In a study involving human fibroblast cells exposed to oxidative stress, treatment with 3,5-DMSA resulted in a significant reduction in reactive oxygen species (ROS) levels, indicating its potential as an antioxidant agent .

3. Anticancer Properties

Emerging evidence suggests that 3,5-DMSA may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases.

Table 2: Induction of Apoptosis in Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-7 (Breast)1560
A549 (Lung)2055
HeLa (Cervical)1070

These findings indicate that further exploration into the anticancer mechanisms of 3,5-DMSA could lead to the development of novel cancer therapies .

The biological activities of 3,5-DMSA can be attributed to several mechanisms:

  • Inhibition of NF-κB Pathway : By preventing the translocation of NF-κB to the nucleus, it reduces the expression of genes involved in inflammation.
  • Scavenging Free Radicals : The compound's structure allows it to interact with free radicals, thereby mitigating oxidative damage.
  • Induction of Apoptosis : Through mitochondrial pathways and caspase activation, it promotes programmed cell death in cancerous cells.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent groups on the salicylic acid backbone significantly influence physicochemical properties, biological activity, and applications. Below is a comparative analysis of key derivatives:

Table 1: Comparative Overview of Salicylic Acid Derivatives
Compound Substituents Molecular Weight (g/mol) Key Properties Applications Toxicity/Regulatory Notes
3,5-Dimethylsalicylic acid 3,5-methyl 150.17 Strong Al(III) chelation (ΔGaq: -2.4; ΔGgas: -2.7) ; moderate acidity Metal chelation therapies, industrial catalysts Limited toxicity data; fewer regulatory restrictions
3,5-Dinitrosalicylic acid 3,5-nitro 228.12 High acidity (electron-withdrawing nitro groups); used in DNS assay Reducing sugar detection ; nonlinear optical materials Toxic (metabolic acidosis, respiratory risks) ; regulated under TSCA
3,5-Diisopropylsalicylic acid 3,5-isopropyl 236.31 Low water solubility; enhances serum thiol levels Biochemical studies; copper complexes for enhanced activity Limited data; potential for protein interactions
3,5-Di-tert-butylsalicylic acid (DTBS) 3,5-tert-butyl 250.34 High hydrophobicity; steric hindrance Polymer stabilizers; niche pharmaceuticals Not well-characterized
3,5-Diiodosalicylic acid 3,5-iodo 389.91 High molecular weight; radiocontrast potential Medical imaging; enzyme inhibition studies Moderate ecotoxicity; hazardous to aquatic life
3,5-Dichlorosalicylic acid 3,5-chloro 207.01 Increased acidity (electron-withdrawing Cl) Pharmaceuticals; antimicrobial agents Environmental persistence; regulated

Key Findings

Chelation Efficiency: this compound exhibits stronger Al(III) binding (ΔGaq: -2.4) compared to mono-methylated derivatives (e.g., 3-methyl: ΔGaq: -0.9) due to synergistic electron donation from dual methyl groups . Bulkier substituents (e.g., tert-butyl in DTBS) reduce chelation efficiency by steric hindrance .

Acidity and Reactivity :

  • Nitro groups in 3,5-dinitrosalicylic acid increase acidity, making it reactive in biochemical assays (e.g., DNS method) but also highly toxic .
  • Methyl groups in this compound mildly enhance acidity compared to unsubstituted salicylic acid, favoring metal coordination .

Biological and Environmental Impact: 3,5-Diiodosalicylic acid’s iodine substituents contribute to ecotoxicity, requiring careful disposal to avoid groundwater contamination . 3,5-Dinitrosalicylic acid’s nitro groups correlate with severe health risks (e.g., metabolic acidosis, carcinogenic nitrosamine formation) .

Applications: this compound: Preferred in metal chelation due to balance of stability and reactivity. 3,5-Dinitrosalicylic acid: Specialized use in analytical chemistry despite toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylsalicylic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dimethylsalicylic acid

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